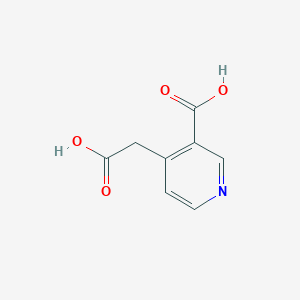
4-(Carboxymethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Carboxymethyl)nicotinic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Carboxymethyl)nicotinic acid, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of carboxymethyl-substituted nicotinic acid derivatives often involves organolithium reagents for regioselective substitution. For example, 4-substituted nicotinic acids can be synthesized via pyridyl-3-oxazoline intermediates, where organolithium reagents (e.g., n-BuLi or PhLi) are added to generate 1,4-dihydropyridine intermediates, followed by oxidation and deprotection .
- Optimization : Key parameters include solvent choice (e.g., THF for organolithium reactions), temperature control (-70°C for n-BuLi addition), and oxidation conditions (ambient O₂ or chemical oxidants). Purification via recrystallization or HPLC is critical to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Analytical Techniques :
- NMR : 1H and 13C NMR to confirm substitution patterns (e.g., carboxymethyl at C4) and rule out positional isomers.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₈H₇NO₄).
- X-ray Crystallography : For unambiguous confirmation of solid-state structure, particularly if the compound exhibits polymorphism .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, particularly its interaction with enzymes or receptors?
- Mechanistic Insights :
- Enzyme Binding : The carboxymethyl group may chelate metal ions in enzyme active sites (e.g., dehydrogenases), altering catalytic activity. Competitive inhibition assays with NAD⁺/NADH-dependent enzymes can validate this .
- Receptor Interactions : Analogous to nicotinic acid’s activation of GPR109A, this compound may bind to similar G protein-coupled receptors (GPCRs), modulating lipid metabolism. Radioligand binding assays or calcium flux assays in HEK293 cells expressing GPCRs are recommended .
Q. How can conflicting data on the metabolic stability of this compound derivatives be resolved?
- Data Contradiction Analysis :
- In Vitro vs. In Vivo Discrepancies : Use liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation. Compare with pharmacokinetic studies in animal models to identify species-specific metabolism .
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to enhance stability, as seen in deuterated nicotinic acid analogs .
Q. What strategies optimize the aqueous solubility of this compound for in vivo studies without compromising bioactivity?
- Formulation Approaches :
- Salt Formation : Use sodium or lysine salts to improve solubility (e.g., nicotinic acid sodium salt achieves >500 mg/mL solubility).
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, with enzymatic hydrolysis in vivo .
Q. Methodological Challenges and Solutions
Q. How can regioselective functionalization of the pyridine ring be achieved to synthesize this compound derivatives?
- Synthetic Strategies :
- Directed Ortho-Metalation : Use a directing group (e.g., oxazoline) at C3 to direct lithiation to C4, followed by quenching with CO₂ and subsequent alkylation .
- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids bearing protected carboxymethyl groups .
Q. What computational tools are effective in predicting the binding affinity of this compound to biological targets?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes. Validate with MD simulations to assess binding stability .
- QSAR Models : Develop quantitative structure-activity relationships using datasets of nicotinic acid analogs to predict EC₅₀ values .
Q. Key Recommendations
特性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
4-(carboxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(11)3-5-1-2-9-4-6(5)8(12)13/h1-2,4H,3H2,(H,10,11)(H,12,13) |
InChIキー |
GXXTYUFRRCAKRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CC(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













